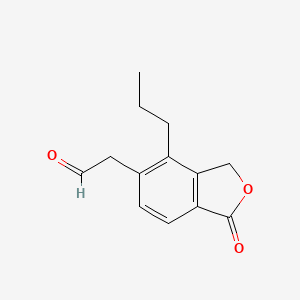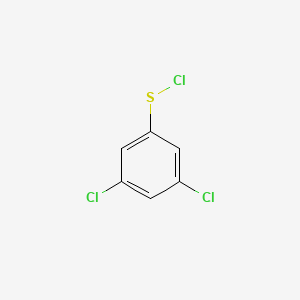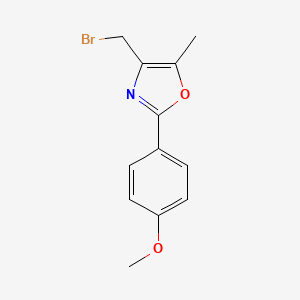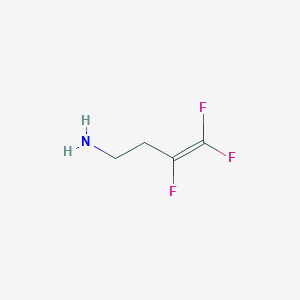
3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of picolinonitrile, characterized by the presence of bromine, chlorine, and a methyl group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile typically involves the halogenation of 4-methylpicolinonitrile. One common method is the bromination and chlorination of 4-methylpicolinonitrile using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions
3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the nitrile group, contribute to its reactivity and ability to form covalent bonds with other molecules. This reactivity is exploited in various chemical reactions and applications .
類似化合物との比較
Similar Compounds
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 3-Bromo-6-methylpicolinonitrile
- 6-Bromo-3-methylpicolinonitrile
Uniqueness
3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
分子式 |
C7H4BrClN2 |
|---|---|
分子量 |
231.48 g/mol |
IUPAC名 |
3-bromo-6-chloro-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c1-4-2-6(9)11-5(3-10)7(4)8/h2H,1H3 |
InChIキー |
AWDWVENUBWLRAV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1Br)C#N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[isobutyl]2-nitro-5-fluoroaniline](/img/structure/B8560549.png)
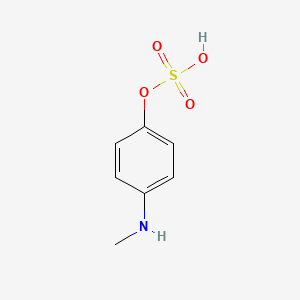

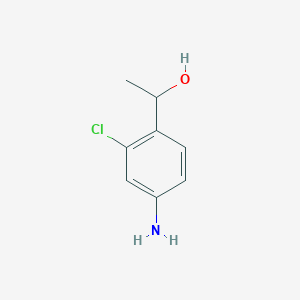
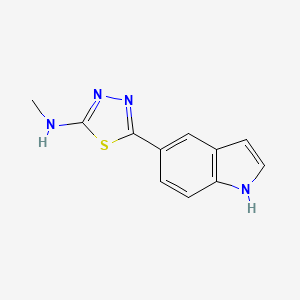
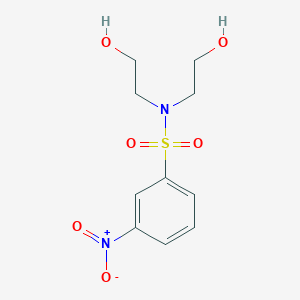
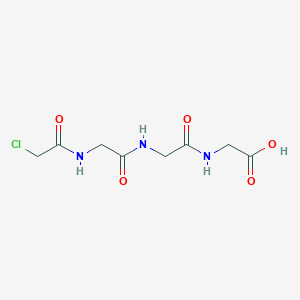
![Dimethyl [2-(2-chlorophenyl)-2-oxoethyl]phosphonate](/img/structure/B8560617.png)
![5-[(4-Methoxyquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8560619.png)
![Methanesulfonamide, N-[2-(4-piperidinyl)phenyl]-](/img/structure/B8560625.png)
